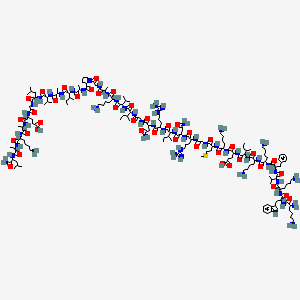
Carnobacteriocin B2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Carnobacteriocin B2 is a natural product found in Carnobacterium maltaromaticum with data available.
Scientific Research Applications
Probiotic and Bioprotective Potential
Carnobacterium species, particularly noted for producing antimicrobial substances like carnobacteriocins, have shown significant probiotic and bioprotective potential. This potential extends to improving food quality and safety through the direct application to food matrices and smart packaging, demonstrating effectiveness against pathogens like Listeria monocytogenes. The genus Carnobacterium, although underexplored, is considered for its ability to promote health, evident in aquaculture where its inhibitory activity against pathogens like Vibrio is noted, alongside improvement in zootechnical indexes. Despite promising in vitro results against human pathogens such as Candida albicans and Pseudomonas aeruginosa, research on Carnobacterium's applications in human health remains in the early stages, indicating a need for further exploration and in vivo studies to fully harness its potential in various industries (Evangelista et al., 2022).
properties
bioactivity |
Gram+ & Gram-, |
|---|---|
sequence |
VNYGNGVSCSKTKCSVNWGQAFQERYTAGINSFVSGVASGAGSIGRRP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




